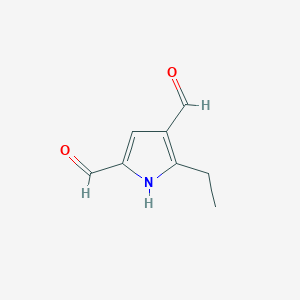

5-ethyl-1H-pyrrole-2,4-dicarbaldehyde

Description

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with an ethyl group at the 5-position and aldehyde groups at the 2- and 4-positions. Pyrrole derivatives are significant in medicinal and materials chemistry due to their electronic properties and biological activities. For instance, aldehyde groups are often introduced through oxidation of methyl substituents or via formylation reactions under controlled conditions . The ethyl substituent may be incorporated via alkylation or through the use of pre-functionalized intermediates .

The compound’s reactivity is expected to be influenced by the electron-withdrawing aldehyde groups, which activate the pyrrole ring for nucleophilic substitution or condensation reactions.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-ethyl-1H-pyrrole-2,4-dicarbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-2-8-6(4-10)3-7(5-11)9-8/h3-5,9H,2H2,1H3 |

InChI Key |

KJZYYTWQQSRUPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(N1)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically starts with the condensation of an α-amino ketone with a β-dicarbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group and aldehyde groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: 5-ethyl-1H-pyrrole-2,4-dicarboxylic acid

Reduction: 5-ethyl-1H-pyrrole-2,4-dimethanol

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Dicarbaldehyde Derivatives

a. 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde This derivative (C₁₄H₁₃NO₄S) features a sulfonyl group at the 1-position and methyl groups at the 2- and 5-positions. Key differences include:

- Crystal Structure: The pyrrole and phenyl rings form a dihedral angle of 88.7°, with aldehyde groups slightly deviating from the pyrrole plane.

- Bioactivity : The sulfonyl derivative exhibits antifungal properties, attributed to the electron-withdrawing sulfonyl group enhancing electrophilicity. The ethyl substituent in the target compound may instead improve lipophilicity, influencing membrane permeability .

b. 2,5-Dichloro-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde This compound (C₁₃H₈Cl₂NO₂) replaces ethyl and sulfonyl groups with chlorine atoms. Key distinctions:

- Reactivity : Chlorine atoms increase electrophilicity, facilitating nucleophilic aromatic substitution. Aldehydes in the target compound may favor condensation reactions (e.g., Schiff base formation) over substitution .

- Spectral Data : The dichloro derivative shows IR bands at 771 cm⁻¹ (C-Cl stretch), absent in the ethyl analog. NMR shifts for aldehyde protons are likely similar (~9–10 ppm) .

Ester-Functionalized Pyrrole Derivatives

Compounds like dimethyl 5-(2-methoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (C₁₃H₁₇NO₇) highlight the impact of ester vs. aldehyde groups:

- Synthetic Utility : Esters are typically hydrolyzed to carboxylic acids or reduced to alcohols, whereas aldehydes participate in redox reactions or serve as electrophiles in cross-coupling .

- Physical Properties : Esters generally exhibit higher solubility in organic solvents (e.g., THF, DCM) compared to aldehydes, which may form hydrates or oligomers in polar media .

Heterocyclic vs. Aromatic Dicarbaldehydes

a. Furan-2,4-dicarbaldehyde

This furan derivative (C₆H₄O₃) shares two aldehyde groups but differs in ring heteroatoms:

- Electronic Effects : The oxygen atom in furan increases electron density, making it less electrophilic than pyrrole. This reduces reactivity in condensation reactions but enhances stability under acidic conditions .

b. Benzene-1,4-dicarbaldehyde

A purely aromatic system (C₈H₆O₂), this compound lacks heteroatoms:

- Applications: Used in polymer synthesis (e.g., polyimines), its rigid structure contrasts with pyrrole’s flexibility.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

| Compound | Melting Point (°C) | IR Bands (cm⁻¹) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|

| 5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde* | Not reported | ~1700 (C=O stretch) | Aldehyde H: ~9.5–10.0 |

| 2,5-Dimethyl-1-phenylsulfonyl derivative | 210–212 (decomp.) | 1216 (C-N), 1016 (C-O) | Aromatic H: 7.2–7.8 |

| 2,5-Dichloro-1-phenyl derivative | Decomp. >210 | 771 (C-Cl) | Aldehyde H: ~9.8 |

| Dimethyl ester analog | Oil (room temp.) | 1730 (C=O ester) | Ester OCH₃: ~3.7–3.9 |

*Predicted based on analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.